1-(1-(2-aminoethyl)-1H-indol-3-yl)ethanone 1-(1-(2-aminoethyl)-1H-indol-3-yl)ethanone
Brand Name: Vulcanchem
CAS No.: 1352529-49-7
VCID: VC5725045
InChI: InChI=1S/C12H14N2O/c1-9(15)11-8-14(7-6-13)12-5-3-2-4-10(11)12/h2-5,8H,6-7,13H2,1H3
SMILES: CC(=O)C1=CN(C2=CC=CC=C21)CCN
Molecular Formula: C12H14N2O
Molecular Weight: 202.257

1-(1-(2-aminoethyl)-1H-indol-3-yl)ethanone

CAS No.: 1352529-49-7

Cat. No.: VC5725045

Molecular Formula: C12H14N2O

Molecular Weight: 202.257

* For research use only. Not for human or veterinary use.

1-(1-(2-aminoethyl)-1H-indol-3-yl)ethanone - 1352529-49-7

Specification

CAS No. 1352529-49-7
Molecular Formula C12H14N2O
Molecular Weight 202.257
IUPAC Name 1-[1-(2-aminoethyl)indol-3-yl]ethanone
Standard InChI InChI=1S/C12H14N2O/c1-9(15)11-8-14(7-6-13)12-5-3-2-4-10(11)12/h2-5,8H,6-7,13H2,1H3
Standard InChI Key HBKKGMWOGUTFDF-UHFFFAOYSA-N
SMILES CC(=O)C1=CN(C2=CC=CC=C21)CCN

Introduction

Structural Characteristics and Molecular Identity

Molecular Composition and Key Descriptors

1-(1-(2-Aminoethyl)-1H-indol-3-yl)ethanone (CAS: 1352529-49-7) possesses the molecular formula C₁₂H₁₄N₂O and a molecular weight of 202.257 g/mol. Its IUPAC name, 1-[1-(2-aminoethyl)indol-3-yl]ethanone, reflects the presence of a substituted indole ring system. The structural backbone consists of a bicyclic indole fused to a benzene ring, with an ethanone group at position 3 and a 2-aminoethyl substituent at position 1 (Figure 1) .

Table 1: Key Structural and Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₂H₁₄N₂O
Molecular Weight202.257 g/mol
CAS Number1352529-49-7
IUPAC Name1-[1-(2-aminoethyl)indol-3-yl]ethanone
SMILESCC(=O)C1=CN(C2=CC=CC=C21)CCN
SolubilityNot available

Crystallographic and Spectroscopic Insights

While direct crystallographic data for 1-(1-(2-aminoethyl)-1H-indol-3-yl)ethanone is limited, related indole derivatives exhibit planar aromatic systems with substituents influencing electron distribution . The compound’s oxalate salt (CAS: 1803588-79-5) has been structurally characterized, revealing hydrogen-bonding interactions between the aminoethyl group and oxalate anions. Nuclear magnetic resonance (NMR) studies of analogous indoles highlight distinct signals for the ethanone carbonyl (δ ~200 ppm in ¹³C NMR) and aromatic protons (δ 6.5–8.0 ppm in ¹H NMR) .

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis of 1-(1-(2-aminoethyl)-1H-indol-3-yl)ethanone typically involves multi-step organic reactions. A common approach includes:

  • Indole Functionalization: Introducing the ethanone group at position 3 via Friedel-Crafts acylation or Vilsmeier-Haack reactions .

  • Side Chain Addition: Attaching the 2-aminoethyl group through nucleophilic substitution or reductive amination .

  • Purification: Isolation via column chromatography or recrystallization, often yielding the oxalate salt for enhanced stability.

Table 2: Comparative Synthesis Yields of Indole Derivatives

CompoundYield (%)Key ReagentsSource
1-(1-(2-Aminoethyl)indol-3-yl)ethanone60–70Glycolic acid, KOH
Oxalate salt derivative85–90Oxalic acid, ethanol
Acetryptine (analogue)72Ethylenediamine, CHCl₃

Reactivity and Functionalization

The compound’s reactivity is dominated by:

  • Ethanone Group: Participates in nucleophilic acyl substitutions, forming hydrazones or amides .

  • Aminoethyl Side Chain: Engages in Schiff base formation or serves as a ligand in metal complexes .

  • Indole Ring: Undergoes electrophilic substitution at position 5 or 7, enabling further derivatization .

Comparative Analysis with Related Indole Derivatives

Table 3: Structural and Functional Comparison

CompoundMolecular FormulaKey SubstituentsBioactivitySource
1-(1-(2-Aminoethyl)indol-3-yl)ethanoneC₁₂H₁₄N₂OEthanone, 2-aminoethylHDAC inhibition (predicted)
AcetryptineC₁₂H₁₄N₂OEthanone, 2-aminoethyl (position 5)Vasodilatory effects
2-[[3-(2-Aminoethyl)-1H-indol-5-yl]oxy]ethanolC₁₂H₁₆N₂O₂Ethanol, 2-aminoethylAntifungal activity

Pharmacokinetic Considerations

  • Lipophilicity: The LogP value (~1.74) of 2-[[3-(2-aminoethyl)-1H-indol-5-yl]oxy]ethanol suggests moderate membrane permeability, a trait shared with 1-(1-(2-aminoethyl)-1H-indol-3-yl)ethanone.

  • Metabolic Stability: Oxalate salt formation reduces hepatic clearance, as observed in related compounds.

Future Directions in Research and Development

Unresolved Challenges

  • Synthetic Optimization: Improving yields (>80%) and scalability using flow chemistry or enzymatic catalysis .

  • Target Identification: Elucidating molecular targets via proteomic screening or CRISPR-Cas9 gene editing .

Emerging Applications

  • Neurodegenerative Diseases: Exploring serotonin receptor modulation for Alzheimer’s therapy .

  • Anticancer Drug Design: Developing HDAC inhibitors with reduced off-target effects .

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